3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Description
Properties
IUPAC Name |
3-bromo-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-6-2-1-3-8(6)10(11)5-7/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKAUGQPDSZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=CC(=C2)Br)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467724 | |
| Record name | 3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158331-19-2 | |
| Record name | 3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine followed by oxidation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 3-position.
For the oxidation step, various oxidizing agents can be employed, including hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The reaction conditions typically involve stirring the brominated intermediate with the oxidizing agent at a controlled temperature to achieve the desired 1-oxide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other functional groups.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or organometallic reagents can be employed under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable for developing new materials and pharmaceuticals.
Synthetic Routes
The synthesis typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine followed by oxidation. Common methods include using bromine or N-bromosuccinimide (NBS) in dichloromethane, followed by oxidation with agents like hydrogen peroxide or m-chloroperbenzoic acid.
Biological Applications
Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, this compound is used in studying enzyme inhibition and receptor binding. It has been investigated for its potential as a protein kinase inhibitor, which may have implications for cancer therapy by blocking phosphorylation processes critical for cell signaling pathways.
Hypoglycemic Activity
Research has indicated that this compound exhibits hypoglycemic effects, suggesting its potential as a candidate for diabetes treatment by modulating glucose metabolism.
Industrial Applications
Corrosion Inhibitors
In industrial settings, this compound is utilized in developing corrosion inhibitors for metals, particularly carbon steel in acidic environments. Its effectiveness in this role stems from its ability to form protective layers on metal surfaces.
Case Studies
- Protein Kinase Inhibition : A study demonstrated that this compound effectively inhibits specific protein kinases involved in cancer progression. The binding affinity was assessed using various biochemical assays.
- Hypoglycemic Effects : Another research project investigated the compound's effect on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels compared to control groups.
These studies underscore the compound's potential as a therapeutic agent in both cancer treatment and diabetes management.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves its interaction with specific molecular targets. The bromine atom and oxide group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Ring Size Effects : Compounds with larger fused rings (e.g., cyclohepta[b]pyridine) exhibit higher similarity due to comparable electronic environments but differ in steric accessibility .
- Substituent Position : The 3-bromo substituent in the target compound contrasts with 4-bromo analogs (e.g., 881204-65-5), where positional isomerism significantly alters reactivity. For instance, bromine at C3 directs electrophilic attacks to C4 in phosphonation reactions, whereas C4-bromo derivatives may favor different regioselectivity .
- N-Oxide vs. Non-Oxidized: The N-oxide group enhances solubility and polar interactions, distinguishing it from non-oxidized analogs like 3-Bromo-5,6,7,8-tetrahydroquinoline .
Physical and Chemical Properties
A comparison with the chloro analog highlights substituent effects:
| Property | This compound | 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide |
|---|---|---|
| Molecular Formula | C₈H₆BrNO | C₈H₈ClNO |
| Molecular Weight | 212.05 g/mol | 169.61 g/mol |
| LogP | Not reported | 2.26 |
| PSA | ~25 Ų (estimated) | 25.46 Ų |
The higher LogP of the chloro analog suggests increased lipophilicity, which may influence pharmacokinetic profiles in drug discovery .
Biological Activity
Overview
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound with the molecular formula C8H8BrNO. Its structure features a bromine atom at the 3-position and an oxide group at the 1-position of the cyclopenta[b]pyridine framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves:
- Bromination : The compound is synthesized via bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.
- Oxidation : The brominated intermediate undergoes oxidation using agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield the final product.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysregulation. For instance, studies suggest that derivatives of this compound can inhibit serine hydrolases, which are implicated in several pathological conditions .
Pharmacological Applications
- Neurological Disorders : The compound's unique structure positions it as a promising candidate for drug development aimed at neurological disorders due to its ability to modulate neurotransmitter systems.
- Antiviral Properties : Preliminary studies indicate that compounds with similar structures exhibit antiviral activities, suggesting potential applications in combating viral infections .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Structure-Activity Relationship (SAR)
The presence of the bromine atom significantly influences the biological activity of this compound. It enhances reactivity through halogen bonding interactions with molecular targets, thereby affecting pharmacological profiles compared to non-brominated analogs .
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide, and how does bromination regioselectivity influence the product?
Bromination of cyclopenta[b]pyridine derivatives typically involves electrophilic aromatic substitution (EAS) using reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr₃). Regioselectivity is governed by the electronic effects of the N-oxide group, which activates specific positions on the aromatic ring. For example, the N-oxide group directs bromination to the para and meta positions relative to the oxygen atom. Characterization via ¹H/¹³C NMR and elemental analysis is critical to confirm regiochemical outcomes .
Q. How should researchers handle and store this compound to ensure stability?
This compound is sensitive to moisture and light. Storage under inert gas (argon or nitrogen) at 2–8°C is recommended to prevent decomposition. Handling in a glovebox or fume hood with PPE (gloves, goggles) is essential due to its potential health hazards (e.g., H315: skin irritation, H319: eye damage). Stability testing via TGA/DSC can identify degradation thresholds .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyclopentane ring protons at δ 1.9–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- HRMS : Validates molecular weight (e.g., calculated 228.03 g/mol for C₈H₇BrN₂O) .
- Elemental Analysis : Confirms purity (>95% C, H, N, Br content). Discrepancies >0.3% indicate impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported elemental analysis data for cyclopenta[b]pyridine derivatives?
Discrepancies in elemental analysis (e.g., C: 74.23% calc. vs. 74.43% found) may arise from residual solvents or incomplete combustion. Mitigation strategies:
- Use high-purity solvents (e.g., anhydrous THF) during synthesis.
- Perform multiple combustion runs and average results.
- Cross-validate with X-ray crystallography to confirm molecular composition .
Q. What strategies optimize the synthesis of novel derivatives (e.g., 3c in ) from this compound?
Functionalization via cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution requires:
- Catalyst Selection : Pd(PPh₃)₄ for Suzuki coupling with aryl boronic acids.
- Solvent Optimization : DMF or toluene at 80–100°C for 12–24 hours.
- Monitoring : TLC or HPLC to track reaction progress. Example: Substitution of bromine with thiophene groups yields analogs like 5i () with enhanced electronic properties .
Q. How do computational methods (e.g., DFT) predict reactivity and regioselectivity in brominated cyclopenta[b]pyridine systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The N-oxide group increases electron density at the C3 position, favoring bromination. Validation via experimental ¹H NMR chemical shifts (Δδ < 0.1 ppm) confirms accuracy .
Q. What are the environmental and health risks associated with this compound, and how can labs mitigate them?
Risks include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
